molecular formula C5H11ClO3S B1374548 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride CAS No. 1249441-42-6

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride

Cat. No.: B1374548
CAS No.: 1249441-42-6
M. Wt: 186.66 g/mol
InChI Key: MQUXPIRDIANXNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(propan-2-yloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Propan-2-yloxy)ethanol+Chlorosulfonic acid2-(Propan-2-yloxy)ethane-1-sulfonyl chloride+Hydrochloric acid\text{2-(Propan-2-yloxy)ethanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrochloric acid} 2-(Propan-2-yloxy)ethanol+Chlorosulfonic acid→2-(Propan-2-yloxy)ethane-1-sulfonyl chloride+Hydrochloric acid

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high purity and yield of the desired product .

Chemical Reactions Analysis

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(propan-2-yloxy)ethanesulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfinyl or sulfhydryl compounds under specific conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., primary amines). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which is highly reactive towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the nucleophilic attack by amines, alcohols, or other nucleophiles. This results in the formation of sulfonamide, sulfonate, or other derivatives, depending on the nucleophile involved .

Comparison with Similar Compounds

2-(Propan-2-yloxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a similar reactivity profile but a smaller molecular structure.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Trifluoromethanesulfonyl chloride: A sulfonyl chloride with enhanced electrophilicity due to the presence of electron-withdrawing trifluoromethyl groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2-propan-2-yloxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3S/c1-5(2)9-3-4-10(6,7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUXPIRDIANXNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249441-42-6
Record name 2-(propan-2-yloxy)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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